4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate
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Overview
Description
4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate is an organic compound that combines the structural features of benzaldehyde, benzyloxy, and p-toluenesulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate typically involves the reaction of 4-(Benzyloxy)-3-hydroxybenzaldehyde with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzaldehyde derivative reacts with the sulfonyl chloride to form the sulfonate ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(Benzyloxy)-3-hydroxybenzoic acid.
Reduction: 4-(Benzyloxy)-3-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various organic reactions.
Mechanism of Action
The mechanism by which 4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate exerts its effects involves the activation of the aldehyde group, which can undergo nucleophilic addition reactions. The p-toluenesulfonate group acts as a good leaving group, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-3-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(Benzyloxy)-3-hydroxybenzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde.
4-(Benzyloxy)-3-hydroxybenzaldehyde: Lacks the p-toluenesulfonate group.
Uniqueness
4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate is unique due to the presence of the p-toluenesulfonate group, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. The combination of functional groups allows for a wide range of chemical transformations, making it valuable in both research and industrial applications.
Properties
IUPAC Name |
(5-formyl-2-phenylmethoxyphenyl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5S/c1-16-7-10-19(11-8-16)27(23,24)26-21-13-18(14-22)9-12-20(21)25-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYBPSFKUQJRRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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